Safinamide Impurity 5
Description
Structural Elucidation and Nomenclature
This compound is formally named (S)-2-((3-(3-Fluorobenzyl)-4-((3-fluorobenzyl)oxy)benzyl)amino)propanamide according to IUPAC nomenclature. Its structure derives from the parent drug, safinamide, through specific substitutions:
- A propanamide backbone with an (S)-configured amino group.
- Two 3-fluorobenzyl moieties attached via ether and benzyl linkages to the central benzene ring.
The impurity’s formation likely occurs during safinamide synthesis or storage, as oxidative degradation and residual solvents are common sources of related substances in pharmaceutical compounds. The structural similarity to safinamide underscores the need for precise chromatographic separation during quality assurance.
Molecular Formula and Physicochemical Properties
The molecular formula of this compound is C24H24F2N2O2 , with a molecular weight of 410.5 g/mol . Key physicochemical properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C24H24F2N2O2 |
| Molecular Weight | 410.5 g/mol |
| CAS Registry Number | 1000370-27-3 |
| IUPAC Name | (S)-2-((3-(3-Fluorobenzyl)-4-((3-fluorobenzyl)oxy)benzyl)amino)propanamide |
While solubility, melting point, and partition coefficient data are not explicitly reported in available literature, the compound’s structural features suggest moderate hydrophobicity due to aromatic fluorinated groups.
Spectroscopic Data (NMR, IR, MS)
Spectroscopic characterization data for this compound are not disclosed in publicly available sources. However, analytical workflows for related safinamide impurities provide insight into typical methodologies:
- High-Performance Liquid Chromatography (HPLC): A gradient method using 0.1% trifluoroacetic acid in water and acetonitrile resolves safinamide analogs on a C8 column, achieving baseline separation.
- Mass Spectrometry (MS): While not directly reported for Impurity 5, safinamide’s quantification via UPLC-MS/MS in biological matrices demonstrates the utility of high-resolution MS for structural confirmation.
The absence of published NMR or IR spectra for this impurity highlights a gap in the literature, necessitating further studies to fully elucidate its spectroscopic profile.
Crystallographic Analysis and Polymorphism
No crystallographic data or polymorphism studies for this compound are available in the reviewed sources. By contrast, safinamide mesylate—the active pharmaceutical ingredient—has been extensively characterized for crystal forms. For example, a novel mesylate polymorph (Form C) exhibits distinct X-ray diffraction peaks at 2θ = 6.6°, 12.3°, and 18.2°, with a melting point of 207–210°C. These methods could theoretically be adapted to study Impurity 5’s solid-state properties, though such analyses remain unreported.
Properties
IUPAC Name |
2-[[4-[(3-fluorophenyl)methoxy]phenyl]methylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO3/c1-12(17(20)21)19-10-13-5-7-16(8-6-13)22-11-14-3-2-4-15(18)9-14/h2-9,12,19H,10-11H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBVXGARDCQQMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Characteristics and Significance of Safinamide Impurity 5
This compound is a nitrosamine derivative formed during the synthesis or storage of safinamide mesylate. Its structure comprises a chiral (S)-configured propionamide backbone linked to a 4-(3-fluorobenzyloxy)benzyl group, with a nitroso (-N=O) functional group introduced at the secondary amine position. The presence of this impurity is regulated due to its potential carcinogenicity, necessitating detection limits below 10 ppm in final drug products.
Synthetic Routes for this compound
Nitrosation of Safinamide or Safinamide Mesylate
The primary method involves reacting safinamide free base or its mesylate salt with sodium nitrite (NaNO₂) under acidic conditions. This one-step nitrosation reaction proceeds via the diazotization of the secondary amine, followed by nitroso group incorporation.
Reaction Conditions
- Acids : Hydrochloric acid (HCl), sulfuric acid (H₂SO₄), or methanesulfonic acid (CH₃SO₃H)
- Solvents : Tetrahydrofuran (THF), isopropanol (IPA), or water-acetonitrile mixtures
- Temperature : 15–30°C
- Molar Ratio : Safinamide:NaNO₂ = 1:1.2–1.5
Example Procedure
- Dissolve 5.0 g safinamide mesylate in 50 mL tetrahydrofuran.
- Add 3.0 g sodium nitrite and 1.8 g methanesulfonic acid dropwise at 20°C.
- Stir for 12–24 hours, extract with ethyl acetate, and concentrate under reduced pressure.
- Recrystallize from isopropanol to obtain white solid (Yield: 75–80%, Purity: >98%).
Optimization Strategies for Impurity Synthesis
Solvent Selection
Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates by stabilizing intermediates, while alcohols (e.g., IPA) improve product crystallinity:
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 12 | 80 | 98.5 |
| IPA | 24 | 75 | 99.2 |
| Acetonitrile | 18 | 78 | 97.8 |
Acid Catalysis
Strong acids (HCl, H₂SO₄) accelerate nitrosation but risk over-nitrosation. Weak acids (e.g., acetic acid) reduce side products but require longer reaction times.
Analytical Validation of this compound
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A validated LC-MS/MS method enables precise quantification at sub-ppm levels:
Chromatographic Conditions
- Column : Poroshell HPH-C18 (150 × 4.6 mm, 2.7 µm)
- Mobile Phase : 0.1% formic acid in water (A) and methanol (B)
- Flow Rate : 0.8 mL/min
- Detection : MRM mode (m/z 329 → 212)
Performance Metrics
Comparative Analysis with Related Impurities
Safinamide synthesis generates multiple impurities, but Impurity 5 is uniquely problematic due to its nitrosamine functionality:
| Impurity | Structure | Genotoxic Risk | Control Limit (ppm) |
|---|---|---|---|
| Impurity 5 | Nitroso derivative | High | <10 |
| Safinamide imidazolidinone | Cyclized lactam | Low | <1000 |
| Defluro-derivative | Fluorine absence | Moderate | <500 |
Industrial-Scale Mitigation Strategies
Purification Techniques
Chemical Reactions Analysis
Safinamide Impurity 5 undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include formic acid and acetonitrile. The major products formed from these reactions are other process-related impurities and degradation products, such as Imp-C, Imp-D, and Imp-E .
Scientific Research Applications
Detection and Analysis
High-Performance Liquid Chromatography (HPLC)
A significant method for analyzing Safinamide Impurity 5 involves high-performance liquid chromatography. A recent study developed a reliable HPLC method that utilizes a diode array detector for the purity analysis of safinamide and its related impurities, including this compound. The method demonstrated good resolution and selectivity, allowing for effective quality control in pharmaceutical formulations .
Table 1: HPLC Method Characteristics
| Parameter | Details |
|---|---|
| Column Type | Ascentis® Express C8 |
| Mobile Phase | 0.1% trifluoroacetic acid in water and acetonitrile |
| Run Time | 20 minutes |
| Sensitivity | High |
| Resolution | Excellent |
Therapeutic Applications
Adjunct Therapy in Parkinson's Disease
Safinamide is primarily used as an adjunct to levodopa/carbidopa therapy for patients experiencing "off" episodes related to Parkinson's disease. Clinical trials have demonstrated its efficacy in improving motor fluctuations and overall patient quality of life . The unique mechanism of action includes inhibition of monoamine oxidase B and modulation of glutamate release, which may also relate to the properties of this compound .
Case Study: Clinical Trials
In a systematic review analyzing multiple clinical trials, safinamide was shown to significantly reduce both "off" time and dyskinesia in patients with Parkinson's disease. The results indicated that patients receiving safinamide exhibited improved daily functioning compared to those on placebo .
Recent studies have explored the neuroprotective effects of safinamide, indicating potential benefits in preventing neuronal apoptosis through anti-oxidative stress mechanisms. While these effects are primarily attributed to safinamide itself, they may also extend to its impurities, including this compound, suggesting a broader therapeutic potential .
Mechanism of Action
Comparison with Similar Compounds
Comparison with Structurally Similar Impurities
Barnidipine Impurity 5
Barnidipine Impurity 5, an analog of the antihypertensive drug Barnidipine, shares a structural relationship with its parent compound but differs by a 14 amu increase in molecular weight (m/z 505.2 vs. 491.2 for Barnidipine). This difference arises from an ethyl-3-aminobut-2-enoate substitution, altering its polarity and chromatographic retention behavior compared to Safinamide Impurity 5 .
Pivmecillinam Impurity 5
Pivmecillinam Impurity 5 (C14H25N3O2S; MW: 299.4 g/mol) is a degradation product of the antibiotic Pivmecillinam. Unlike this compound, it contains a thiazolidine ring and azepane moiety, conferring distinct solubility and stability properties. Its synthesis involves side reactions during esterification, whereas this compound forms via oxidation or hydrolysis of the parent drug .
Table 1: Structural and Functional Comparison
| Parameter | This compound | Barnidipine Impurity 5 | Pivmecillinam Impurity 5 |
|---|---|---|---|
| Molecular Formula | C17H18FNO3 | C28H31N3O6 | C14H25N3O2S |
| Molecular Weight | 307.34 | 505.2 | 299.4 |
| Origin | Oxidation/hydrolysis | Synthetic intermediate | Esterification side product |
| Key Functional Groups | Fluorophenyl, amide | Dihydropyridine, ester | Thiazolidine, azepane |
Physicochemical and Analytical Comparisons
pKa and LogP Profiles
This compound, like moxonidine impurities, is a weak base with a predicted pKa ~7.0–7.5 due to its protonatable amine group. However, its logP (estimated ~1.8–2.0) is lower than Barnidipine Impurity 5 (logP ~3.5), suggesting differences in membrane permeability and metabolic clearance .
Chromatographic Behavior
HPLC methods for this compound employ C8/C18 columns with mobile phases optimized for polar impurities, similar to those used for moxonidine and cefazolin impurities. Retention times vary significantly: this compound elutes earlier than Barnidipine Impurity 5 due to its lower hydrophobicity .
Toxicological and Regulatory Considerations
Regulatory thresholds for this compound align with ICH guidelines, requiring identification at ≥0.10% and control via validated HPLC methods .
Biological Activity
Safinamide, a medication primarily used in the treatment of Parkinson's disease, exhibits complex biological activities through multiple mechanisms. Among its various impurities, Safinamide Impurity 5 has garnered attention for its potential effects and relevance in pharmacological contexts. This article consolidates findings from diverse sources to elucidate the biological activity of this compound.
Overview of Safinamide
Safinamide is a selective and reversible inhibitor of monoamine oxidase B (MAO-B), with additional actions including inhibition of glutamate release and modulation of sodium and calcium channels. Its therapeutic application is primarily as an adjunct therapy to levodopa in patients with Parkinson's disease, particularly during "off" episodes when symptoms worsen .
- MAO-B Inhibition : Safinamide inhibits MAO-B, leading to increased levels of dopamine by preventing its degradation. This mechanism is crucial for alleviating motor symptoms in Parkinson's patients .
- Glutamate Modulation : The compound also inhibits glutamate release, which may contribute to its neuroprotective effects .
- Ion Channel Blockade : Safinamide blocks voltage-dependent sodium and calcium channels, although the significance of this action in its overall therapeutic effect remains unclear .
Pharmacological Effects
The biological activity of this compound can be inferred from studies on related compounds and impurities:
- Neuroprotective Effects : Similar impurities have shown potential neuroprotective properties in preclinical models, suggesting that this compound might also exhibit similar effects .
- Toxicological Considerations : The presence of impurities can influence the safety profile of drugs. Research indicates that certain impurities may have genotoxic effects, necessitating rigorous quality control measures during drug development .
Case Studies and Research Findings
-
Efficacy in Parkinson's Disease :
- A study involving Asian and Caucasian populations demonstrated that safinamide significantly improved "ON" time without troublesome dyskinesia when used alongside levodopa. This suggests that impurities might influence overall efficacy indirectly through their interactions within the pharmacological framework .
-
Impurity Profiling :
- Research has highlighted the importance of characterizing impurities like this compound to ensure drug safety and efficacy. Analytical methods such as HPLC have been employed to assess the purity profiles, revealing that certain process-related impurities could affect pharmacokinetics and pharmacodynamics .
-
Genotoxicity Assessment :
- Investigations into genotoxic impurities have underscored the need for comprehensive testing to ascertain the safety of drug formulations containing such compounds. The implications for clinical use are significant, particularly concerning long-term exposure to drugs with notable impurity profiles .
Data Tables
| Parameter | Safinamide | This compound |
|---|---|---|
| MAO-B Inhibition | Yes | Unknown |
| Glutamate Release Inhibition | Yes | Unknown |
| Ion Channel Blockade | Yes | Unknown |
| Neuroprotective Effects | Yes | Potentially present |
| Genotoxicity Risk | Low | Possible |
Q & A
Q. What analytical methods are recommended for quantifying Safinamide Impurity 5 in drug substances?
A reversed-phase HPLC-DAD method using an Ascentis® Express C8 column (150 × 4.6 mm, 5 µm) has been validated for purity analysis of Safinamide and its related impurities, including Impurity 4. System suitability criteria include resolution ≥2.0 between Safinamide and Impurity 5, and tailing factor ≤2.0 . For trace-level detection, LC-MS/MS with multiplexed systems can enhance sensitivity, particularly for impurities below 0.1% .
Q. How should analytical methods for this compound be validated?
Per ICH Q2(R2), validation must include specificity, accuracy, linearity, precision, and robustness. Specificity requires discrimination between Safinamide and Impurity 5 in spiked samples, while linearity should cover 50–150% of the specification limit. Accuracy is confirmed via recovery studies (98–102%) using forced-degraded samples . Stability of analytical solutions must be verified to avoid artifacts during extended runs .
Q. What techniques are used for structural identification of this compound?
Structural elucidation employs LC-MS/MS for molecular weight determination, HRMS for exact mass, and NMR (¹H, ¹³C, 2D-COSY) for stereochemical confirmation. Isolation via preparative HPLC (C18 column, gradient elution) ensures high-purity fractions (>98%) for characterization .
Advanced Research Questions
Q. How can genotoxic potential of this compound be assessed?
Follow ICH M7 guidelines: (1) Conduct in silico toxicity prediction using QSAR tools (e.g., Derek Nexus), (2) perform Ames tests for mutagenicity, and (3) quantify impurities via LC-MS/MS with a limit of quantification (LOQ) ≤1 ppm. If genotoxicity is confirmed, control strategies (e.g., purification steps) must reduce levels to ≤Threshold of Toxicological Concern (TTC) .
Q. What strategies mitigate data integrity risks in impurity profiling studies?
Implement open-ended questions in surveys to detect fraudulent responses (e.g., "Describe the chromatographic conditions used"). Use attention-check questions (e.g., "Select ‘Strongly disagree’ for this item") and validate datasets via cross-lab reproducibility tests. Document all raw data (HPLC chromatograms, MS spectra) in tamper-evident formats .
Q. How are elemental impurities in this compound controlled under USP guidelines?
USP <232> mandates ICP-MS analysis for Class 1 (e.g., Pb, Cd) and Class 2A (e.g., Co, Ni) elements. Sample preparation involves microwave digestion with nitric acid, followed by spike recovery studies (85–115%). Risk assessments must link impurities to synthesis catalysts or raw materials .
Q. What experimental design optimizes impurity profiling for Safinamide?
Use forced degradation studies (acid/base hydrolysis, oxidative, thermal, photolytic stress) to simulate impurity formation. For example, 0.1 N HCl at 60°C for 24 hours generates degradation products. Pair with DoE (Design of Experiments) to assess variables like pH and temperature on impurity kinetics .
Q. How are reference standards qualified when this compound is unavailable?
If a certified reference material (CRM) is unavailable, synthesize Impurity 5 via route-specific pathways (e.g., oxidation of Safinamide intermediate). Characterize using FTIR, NMR, and HRMS, and validate purity (>95%) via HPLC-UV. Cross-validate with spiked placebo samples to confirm method accuracy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
